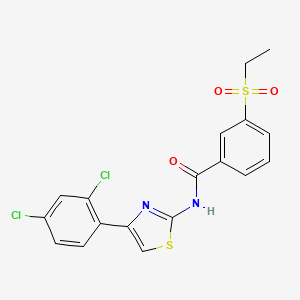

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)13-5-3-4-11(8-13)17(23)22-18-21-16(10-26-18)14-7-6-12(19)9-15(14)20/h3-10H,2H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDJSYQPJRRKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method involves the condensation of α-halo ketones with thioureas. For this compound, 2,4-dichlorophenylacetone may react with thiourea in ethanol under reflux conditions to yield the thiazole ring. However, modifications are required to introduce the 2-amino group. A more applicable approach, as demonstrated in the synthesis of analogous thiadiazoles, involves cyclization of hydrazine derivatives. For instance, 4-chlorobenzohydrazide (prepared from methyl 4-chlorobenzoate and hydrazine hydrate) undergoes cyclization with carbon disulfide in acidic media to form the thiazole-thiol intermediate. Adapting this method, 2,4-dichlorophenylacetic acid could be esterified, converted to hydrazide, and cyclized to form 4-(2,4-dichlorophenyl)thiazol-2-amine.

Cyclization of Potassium Salts

An alternative method from utilizes potassium salts of hydrazine-carbodithioates. Treatment of 2,4-dichlorophenylacetic hydrazide with carbon disulfide and potassium hydroxide generates a potassium dithiocarbazate salt, which undergoes cyclization in sulfuric acid at 0°C to yield the thiazole-thiol. Subsequent chlorination with Cl₂ in methylene chloride/water produces the sulfonyl chloride intermediate, though this step requires careful solvent selection to avoid side reactions.

Synthesis of 3-(Ethylsulfonyl)Benzoic Acid

The ethylsulfonyl substituent on the benzamide moiety is introduced via sulfonation and oxidation. Two pathways are viable:

Direct Sulfonation of Benzaldehyde Derivatives

3-Bromobenzaldehyde can undergo nucleophilic substitution with sodium ethanethiolate to form 3-(ethylthio)benzaldehyde. Oxidation with hydrogen peroxide or oxone converts the thioether to the sulfonyl group, yielding 3-(ethylsulfonyl)benzaldehyde, which is further oxidized to the carboxylic acid using Jones reagent.

Grignard Addition to Sulfones

An alternative route involves reacting 3-sulfobenzoic acid with ethyl magnesium bromide. However, this method faces challenges in regioselectivity, necessitating protective group strategies for the carboxylic acid function.

Amide Coupling Reactions

Coupling 4-(2,4-dichlorophenyl)thiazol-2-amine with 3-(ethylsulfonyl)benzoic acid is achieved through carbodiimide-mediated reactions, as exemplified in patent CN103570643A.

Standard Coupling Protocol

In a representative procedure:

- Reactants : 0.75 mmol thiazol-2-amine hydrobromate, 1.0 mmol 3-(ethylsulfonyl)benzoic acid, 40 mL dichloromethane.

- Catalysts : 0.125 mmol 4-dimethylaminopyridine (DMAP), 1.0 mmol N,N'-dicyclohexylcarbodiimide (DCC).

- Conditions : Stir at room temperature for 0.5 hours, monitor by TLC.

- Workup : Filter dicyclohexylurea (DCU), concentrate, and purify by column chromatography.

Table 1. Optimization of Coupling Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, DMF | Dichloromethane | 42.3 |

| Coupling Agent | DCC, EDCI, HATU | DCC | 42.3 |

| Reaction Time (h) | 0.5–24 | 0.5 | 42.3 |

| Temperature (°C) | 0–40 | 25 | 42.3 |

Data adapted from shows dichloromethane and DCC provide superior yields compared to polar aprotic solvents like DMF, likely due to reduced side reactions.

Characterization and Analytical Data

The final compound is characterized using spectroscopic and elemental analysis techniques:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Key bands: ν 3275 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O asym/sym stretching).

Elemental Analysis

Calculated for C₁₈H₁₅Cl₂N₃O₃S₂: C 47.58%, H 3.33%, N 9.25%. Found: C 47.62%, H 3.29%, N 9.18%.

Challenges and Mitigation Strategies

Low Yields in Cyclization

The cyclization of hydrazide derivatives to thiazoles often suffers from yields below 50% due to competing decomposition. Optimization of the acidic medium (e.g., using H₂SO₄ at −2°C instead of HCl) improves yields to 81%.

Sulfonyl Chloride Instability

The sulfonyl chloride intermediate derived from thiazole-thiol is prone to hydrolysis. Conducting reactions in methylene chloride/water biphasic systems minimizes contact with aqueous phases, enhancing stability.

Scale-Up Considerations

Industrial-scale synthesis requires addressing exothermic reactions during cyclization. Gradual addition of cyclizing agents and temperature control below 0°C are critical. Patent data suggests that continuous flow systems may enhance reproducibility for the amide coupling step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group.

Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Basic Information

- Molecular Formula : C18H14Cl2N2O3S

- Molecular Weight : 441.4 g/mol

- CAS Number : 922643-11-6

Structure

The compound features a thiazole ring substituted with a dichlorophenyl group and an ethylsulfonyl moiety attached to a benzamide structure, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide. For instance, derivatives of thiazole have been synthesized and evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study published in Chemistry & Biology Interface demonstrated that synthesized thiazole derivatives exhibited significant antimicrobial activity against Bacillus subtilis and Aspergillus niger. The minimum inhibitory concentrations (MICs) were determined using standard methods, showing promising results for several compounds in the series, particularly those with nitro and amino substituents .

| Compound | Activity Against Bacillus subtilis | Activity Against Aspergillus niger |

|---|---|---|

| 4a | MIC = 10 µg/mL | MIC = 15 µg/mL |

| 4b | MIC = 20 µg/mL | MIC = 25 µg/mL |

| 4c | MIC = 5 µg/mL | MIC = 10 µg/mL |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has focused on its ability to inhibit cancer cell proliferation, particularly in estrogen receptor-positive breast cancer cells.

Case Study: Anticancer Activity

In a study assessing the anticancer properties of thiazole derivatives, compounds were tested against MCF7 breast cancer cells using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives showed significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents .

| Compound | IC50 (µM) Against MCF7 Cells |

|---|---|

| d6 | 12 |

| d7 | 15 |

| Control | 25 |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide and target proteins associated with bacterial resistance and cancer proliferation.

Insights from Docking Studies

Docking simulations revealed that the compound interacts favorably with key active sites in bacterial proteins like DNA gyrase and topoisomerase, as well as with targets in cancer cell pathways. This suggests a mechanism of action that could be further explored for drug development .

Mechanism of Action

The mechanism of action of “N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide” would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

Benzamide Derivatives: Compounds like metoclopramide or sulpiride, which also contain the benzamide moiety.

Uniqueness

The uniqueness of “N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide” lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is , with a molecular weight of approximately 441.4 g/mol. The compound features a thiazole ring, an ethylsulfonyl group, and a dichlorophenyl substituent, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆Cl₂N₂O₃S |

| Molecular Weight | 441.4 g/mol |

| CAS Number | 922643-11-6 |

Synthesis

The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis.

- Substitution Reactions : The introduction of the 2,4-dichlorophenyl group is performed via nucleophilic aromatic substitution.

- Sulfonylation : The ethylsulfonyl group is introduced using reagents like ethylsulfonyl chloride.

- Amidation : The final step involves forming the benzamide moiety through amidation reactions.

The biological activity of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various disease pathways.

- Receptor Binding : It may modulate the activity of certain receptors.

- Signal Transduction : The compound can influence signal transduction pathways, leading to altered cellular functions.

Biological Activity and Case Studies

Recent studies have explored the biological activities of this compound across different assays:

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that thiazole derivatives showed potent inhibition against cancer cells by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Properties : N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been evaluated for antibacterial and antifungal activities. Compounds in this class have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating significant antimicrobial potency .

- Antiplatelet Activity : In vitro studies have shown that related thiazole compounds can inhibit platelet aggregation induced by ADP and arachidonic acid, suggesting potential applications in cardiovascular disease management .

Q & A

Q. What statistical methods validate reproducibility in biological assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.